molecular formula C17H25NO4S B7547107 2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No. B7547107
M. Wt: 339.5 g/mol
InChI Key: FZQHUVPRYSKOOF-UHFFFAOYSA-N
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Description

2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "DEMS" and is used in various fields of research, including pharmaceuticals, biochemistry, and material science.

Mechanism of Action

The mechanism of action of DEMS is not fully understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have been shown to exhibit unique properties, including catalytic activity and luminescence.
Biochemical and Physiological Effects:
DEMS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is not toxic to cells and does not exhibit any significant cytotoxic effects. DEMS has also been shown to be stable under physiological conditions, making it a suitable candidate for various biological applications.

Advantages and Limitations for Lab Experiments

DEMS has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, DEMS is stable under various conditions, making it a suitable candidate for various applications. However, DEMS has some limitations, including its limited solubility in water and its potential to form aggregates in solution.

Future Directions

DEMS has several potential future directions in scientific research. One potential direction is the development of new metal complexes for catalysis and material science. Additionally, DEMS could be used as a probe for studying protein-ligand interactions in more detail. Furthermore, the development of new fluorescent probes for the detection of metal ions is another potential direction for future research. Overall, DEMS has shown promising results in various fields of research, and further studies are needed to fully understand its potential applications.
Conclusion:
In conclusion, 2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide, commonly known as DEMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEMS has been used in various fields of research, including pharmaceuticals, biochemistry, and material science. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in various applications. DEMS has several advantages for lab experiments, but it also has some limitations. Future research on DEMS could lead to the development of new metal complexes, fluorescent probes, and a better understanding of protein-ligand interactions.

Synthesis Methods

The synthesis of DEMS involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with propargyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The product is then purified through column chromatography to obtain pure DEMS.

Scientific Research Applications

DEMS has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in various fields such as catalysis and material science. DEMS has also been used as a reagent in the synthesis of organic compounds, including pharmaceuticals. Additionally, DEMS has been used as a probe for studying protein-ligand interactions and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,5-diethoxy-4-methyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-6-10-18(11-7-2)23(19,20)17-13-15(21-8-3)14(5)12-16(17)22-9-4/h6-7,12-13H,1-2,8-11H2,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQHUVPRYSKOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethoxy-4-methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

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